

Application Notes & Protocols: Solid-Phase Extraction for Organic Acid Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (~2~H_20_)Dodecanedioic acid

Cat. No.: B1357188

Get Quote

This document provides detailed application notes and experimental protocols for the isolation of organic acids from complex matrices using solid-phase extraction (SPE). The methods described are tailored for researchers, scientists, and drug development professionals, focusing on robust and reproducible extraction techniques.

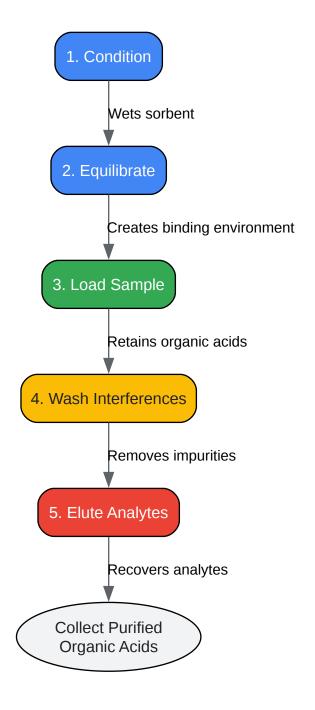
Introduction to Solid-Phase Extraction (SPE) for Organic Acids

Solid-phase extraction is a sample preparation technique that utilizes a solid sorbent to isolate analytes of interest from a liquid sample.[1][2][3] It has become a preferred alternative to traditional liquid-liquid extraction (LLE) due to its efficiency, reduced solvent consumption, ease of automation, and higher, more reproducible recoveries.[4][5][6] For organic acids, which are often polar and water-soluble, SPE offers significant advantages in removing interferences from complex matrices like plasma, urine, and environmental water.[7][8][9]

The fundamental principle behind SPE for organic acids involves a "bind-elute" strategy.[1] The sample is passed through an SPE cartridge, where the organic acids are retained on the sorbent. Interfering components are washed away, and the purified organic acids are then eluted with a different solvent for subsequent analysis, typically by GC-MS or LC-MS.[7][10]

Key SPE sorbent types for organic acid extraction include:

Methodological & Application



- Anion Exchange (AX): These sorbents contain positively charged functional groups (e.g., quaternary amine for strong anion exchange, SAX) that retain negatively charged organic acids via electrostatic interactions.[11][12]
- Mixed-Mode: These sorbents combine two retention mechanisms, such as anion exchange
 and reversed-phase, on a single particle.[1][13][14] This allows for highly selective
 extractions and rigorous wash steps, resulting in exceptionally clean extracts.[14]
- Polymeric: Modern polymeric sorbents, often based on polystyrene-divinylbenzene (PS-DVB), can retain a broad range of compounds, including polar organic acids, through mechanisms like reversed-phase and π-π interactions.[5][11][15] They are stable across a wide pH range and prevent the sorbent from drying out.[5]

General SPE Workflow

The logical workflow for most bind-elute SPE methods follows five key steps: Conditioning, Equilibration, Sample Loading, Washing, and Elution. Proper execution of each step is critical for achieving high recovery and reproducibility.

Click to download full resolution via product page

A generalized workflow for bind-elute solid-phase extraction.

Application: Isolating Urinary Organic Acids with Strong Anion Exchange (SAX)

Application Overview: The analysis of organic acids in urine is crucial for diagnosing various inborn errors of metabolism.[4][16] Strong anion exchange (SAX) SPE is a highly effective

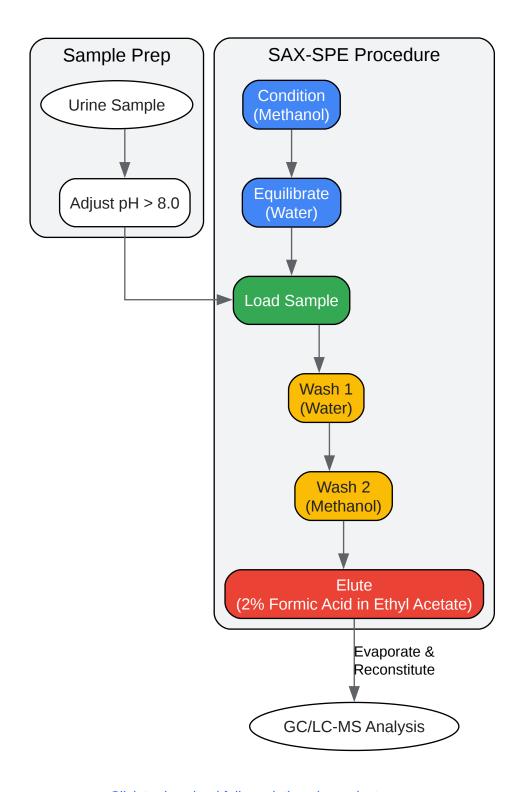
method for selectively isolating a wide range of acidic metabolites from the complex urinary matrix, which contains salts, urea, and other neutral or basic compounds.[7][17][18]

Experimental Protocol: SAX-SPE for Urine

This protocol is based on the principles of retaining ionized organic acids on a quaternary amine sorbent.

- Sample Pre-treatment:
 - Centrifuge urine sample to remove particulates.
 - To 1 mL of supernatant, add an internal standard.
 - Adjust the sample pH to >8.0 with a base like Ba(OH)₂ or NH₄OH to ensure organic acids are deprotonated (anionic).[17] This step may also precipitate interfering sulfate and phosphate anions.[17]
 - Centrifuge again and use the resulting supernatant for loading.
- SPE Cartridge: Strong Anion Exchange (SAX), e.g., 150 mg, 3 mL.
- Procedure:
 - Step 1: Condition: Pass 3 mL of methanol through the cartridge.
 - Step 2: Equilibrate: Pass 3 mL of deionized water through the cartridge.
 - Step 3: Load: Apply the pre-treated urine sample to the cartridge at a slow, steady flow rate (~1 mL/min). Slower flow rates enhance retention.[12]
 - Step 4: Wash:
 - Wash 1: Pass 3 mL of deionized water to remove salts and polar neutral compounds.
 - Wash 2: Pass 3 mL of methanol to remove non-polar neutral and basic compounds.
 - Step 5: Dry: Dry the sorbent bed under vacuum for 5-10 minutes to remove residual wash solvents.

- Step 6: Elute: Elute the retained organic acids by passing 2 mL of an acidic organic solvent (e.g., 2% formic acid in ethyl acetate or methanol) through the cartridge.[17][18]
 The acid neutralizes the organic acids, breaking the ionic bond with the sorbent and allowing them to be eluted.
- Step 7: Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream
 of nitrogen and reconstitute in a suitable solvent for GC-MS or LC-MS analysis.


Quantitative Data: Recovery of Organic Acids with SAX

The following table summarizes typical recovery rates for various organic acids from aqueous or urinary matrices using SAX-SPE. High recoveries are observed for a wide range of compounds.[7][19]

Organic Acid	Mean Recovery (%) Reference	
Lactic Acid	95%	[7]
3-OH-Glutaric Acid	100%	[7]
Adipic Acid	98%	[7]
N-Acetylaspartic Acid	99%	[7]
Fumaric Acid	92%	[7]
Succinic Acid	96%	[7]
Citric Acid	~100%	[17][18]

SAX-SPE Workflow Diagram

Click to download full resolution via product page

Workflow for isolating organic acids from urine using SAX-SPE.

Application: Isolating Acidic Drugs from Plasma with Mixed-Mode SPE

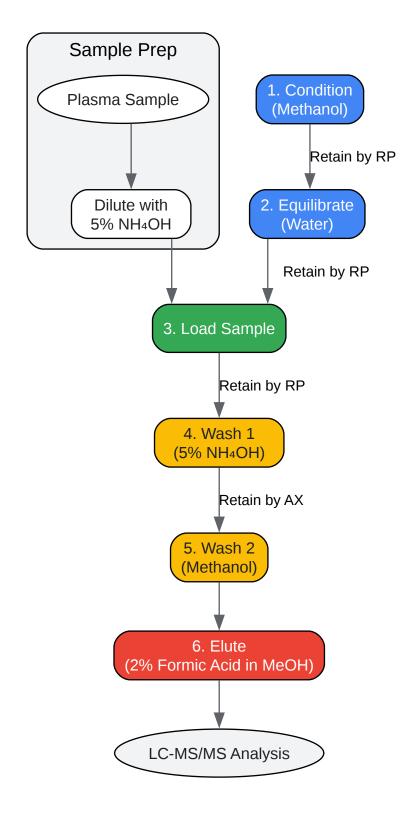
Application Overview: Extracting acidic drugs from plasma is challenging due to high protein content and endogenous anions (e.g., phosphates, sulfates) that can interfere with traditional anion exchange SPE.[8] Mixed-mode sorbents, which combine anion exchange and reversed-phase properties (e.g., Oasis MAX or WAX), offer superior selectivity.[14][20] This dual chemistry allows for a multi-step wash protocol that removes both polar and non-polar interferences, yielding an exceptionally clean final extract.[14]

Experimental Protocol: Mixed-Mode Anion Exchange (MAX) SPE for Plasma

This protocol is designed for strong acidic drugs (pKa 2-8) using a mixed-mode sorbent that has both strong anion exchange and reversed-phase characteristics.

- Sample Pre-treatment:
 - To 200 μL of plasma, add an internal standard.
 - Add 200 μL of 5% ammonium hydroxide (NH₄OH) to dilute the sample and ensure the acidic analytes are ionized (negatively charged).[21]
- SPE Cartridge: Mixed-Mode Strong Anion Exchange (MAX), e.g., Oasis MAX, 30 mg, 1 mL.
- Procedure:
 - Step 1: Condition: Pass 1 mL of methanol through the cartridge.
 - Step 2: Equilibrate: Pass 1 mL of deionized water through the cartridge.
 - Step 3: Load: Apply the pre-treated plasma sample to the cartridge.
 - Step 4: Wash:
 - Wash 1: Pass 1 mL of 5% NH₄OH to wash away proteins and polar interferences. The analytes are retained by reversed-phase.

- Wash 2: Pass 1 mL of methanol to wash away non-polar interferences like lipids. The analytes are now retained by the strong anion exchanger.
- Step 5: Elute: Elute the acidic drugs with 1 mL of 2% formic acid in methanol.[21] The
 acidic eluent neutralizes the analytes, disrupting the ionic retention mechanism and
 allowing for their release.
- Step 6: Evaporate & Reconstitute: Evaporate the eluate and reconstitute for LC-MS/MS analysis.


Quantitative Data: Recovery of Acidic Drugs with Mixed- Mode SPE

Mixed-mode SPE provides high and reproducible recoveries for acidic drugs from plasma.

Acidic Drug	Mean Recovery (%)	RSD (%)	Reference
Ibuprofen	98.7%	2.1%	[8]
Naproxen	99.2%	1.8%	[8]
Ketoprofen	95.0%	3.5%	[22]
Salicylic Acid	97.5%	2.5%	[23]
Bempedoic Acid	>85%	N/A	[24]

Mixed-Mode SPE Workflow Diagram

Click to download full resolution via product page

Workflow for isolating acidic drugs from plasma using mixed-mode SPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Materials for Solid-Phase Extraction of Organic Compounds [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. Sustainable bio-based solid phase extraction adsorbent for the determination of various types of organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]

- 20. waters.com [waters.com]
- 21. support.waters.com [support.waters.com]
- 22. Oasis 2x4 SPE Method Development Protocol OneLab [onelab.andrewalliance.com]
- 23. chromtech.com [chromtech.com]
- 24. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Solid-Phase Extraction for Organic Acid Isolation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1357188#solid-phase-extraction-methods-for-isolating-organic-acids-from-complex-matrices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com